tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
The compound’s ¹H NMR spectrum in CDCl₃ reveals distinct signals:
- tert-Butyl group : Singlet at δ 1.35–1.40 ppm (9H, C(CH₃)₃).
- Ethyl CH₂ : Broad singlet at δ 4.90 ppm (1H, NH adjacent to carbamate).
- Aromatic protons : Multiplet at δ 7.20–7.45 ppm (4H, ortho and meta positions of the 2-bromophenyl ring).
¹³C NMR data (CDCl₃) includes:
- Carbamate carbonyl : δ 152–155 ppm.
- tert-Butyl carbons : δ 28 ppm (C(CH₃)₃).
- Brominated aromatic carbons : δ 120–140 ppm (C–Br and adjacent carbons).
Table 2: Representative NMR Data
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.35–1.40 (s) | 28 |
| Ethyl (CH₂) | 4.90 (br s) | 45–50 |
| Aromatic (ortho/meta) | 7.20–7.45 (m) | 120–140 |
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet):
- Carbamate C=O : Strong peak at 1690–1720 cm⁻¹ .
- N–H stretch : Broad absorption at 3300–3350 cm⁻¹ (amide-like hydrogen bonding).
- Aromatic C–H : Peaks at 3050–3100 cm⁻¹ (sp² C–H).
Table 3: IR Spectral Features
| Functional Group | Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Carbamate C=O | 1690–1720 | Strong |
| N–H (amide) | 3300–3350 | Broad |
| Aromatic C–H | 3050–3100 | Medium |
Mass Spectrometry (MS)
The EI-MS spectrum shows:
- Molecular ion peak : m/z 300.19 (C₁₃H₁₈BrNO₂⁺).
- Fragment ions : Peaks at m/z 313.15 (loss of Br⁻) and 236.12 (tert-butyl carbamate fragment).
Table 4: MS Data
| Fragment | m/z (Relative Intensity) |
|---|---|
| M⁺ (C₁₃H₁₈BrNO₂⁺) | 300.19 (100%) |
| [M – Br]⁺ | 313.15 (45%) |
| [tert-Butyl carbamate] | 236.12 (30%) |
X-ray Crystallographic Studies
No publicly available X-ray crystallography data for this compound were identified in the provided sources. However, structurally analogous carbamates exhibit the following trends:
- Carbamate bond lengths : N–O (1.3–1.4 Å), C–O (1.2–1.3 Å).
- Torsion angles : Ethyl group typically adopts a staggered conformation to minimize steric clashes with the tert-butyl group.
Stereochemical Configuration Analysis
The compound exists as a single enantiomer due to the stereogenic center at the ethyl carbon attached to the 2-bromophenyl group. The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules:
- Highest priority group : 2-Bromophenyl ring (Br > C > H > O).
- Second priority : Carbamate nitrogen (N > C > H).
- Third priority : Ethyl CH₂ (C > H).
- Fourth priority : Hydrogen atom.
Chirality implications :
- The (S)-enantiomer is critical for asymmetric catalysis and chiral ligand design.
- Steric hindrance from the tert-butyl group locks the ethyl group in a specific spatial arrangement, influencing reactivity.
Table 5: Stereochemical Parameters
| Parameter | Value/Description |
|---|---|
| Stereogenic center | C2 of ethyl group |
| Configuration | (S)-enantiomer |
| Key interactions | Tert-butyl vs. 2-bromophenyl |
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161629 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-99-2 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The process involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of palladium(II) acetate and triphenylphosphine as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's structure makes it a promising candidate for drug development. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel pharmaceuticals. For instance, it has been noted that compounds with similar structures can act as inhibitors for various enzymes, including nitric oxide synthase .
2. Antimicrobial Properties
Research suggests that tert-butyl (1-(2-bromophenyl)ethyl)carbamate may exhibit antimicrobial properties due to its brominated structure. This could be particularly relevant in developing new antibiotics or antimicrobial agents targeting resistant strains of bacteria.
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing polymers. Its ability to participate in coupling reactions allows it to be integrated into larger molecular frameworks, which can lead to the development of new materials with tailored properties.
Bioconjugation and Drug Delivery
The compound can also be utilized in bioconjugation processes. The bromine atom can react with thiol groups present in biomolecules, facilitating the creation of drug-PEG conjugates that improve solubility and stability in biological systems. This application is particularly valuable in designing drug delivery systems that require enhanced pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Variations in the position of the bromine atom on the phenyl ring significantly influence reactivity and applications:
Table 1: Substituent Position Comparison
Enantiomeric Forms
The (R) and (S) enantiomers exhibit distinct stereochemical properties:
- (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS: 1086600-12-5): Used in asymmetric catalysis, achieving >95% purity via chiral chromatography .
- (S)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS: 1187932-11-1): Demonstrates divergent biological activity in receptor-binding assays compared to the (R) form .
Table 2: Enantiomer Comparison
| Enantiomer | Purity | Key Synthetic Use | Reference |
|---|---|---|---|
| (R) | 95% | Chiral ligand preparation | |
| (S) | 96% | Pharmacological activity screening |
Functional Group Modifications
Additional substituents on the aromatic ring or ethyl chain alter physicochemical properties:
- tert-Butyl (R)-(1-(2-bromo-5-chlorophenyl)ethyl)carbamate : The chloro substituent increases lipophilicity (logP) by 0.5 units, enhancing membrane permeability in drug candidates .
- tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS: 939760-49-3): The amino group enables further functionalization, such as peptide coupling or Schiff base formation .
Table 3: Functional Group Impact
Heterocyclic vs. Aromatic Systems
Replacing the phenyl group with heterocycles modifies reactivity:
- tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)carbamate: The azetidinyl-pyrimidine core facilitates kinase inhibition, with >99% purity achieved via microwave-assisted synthesis .
- tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate : The benzhydryl group improves solubility in polar solvents (e.g., DMSO) by 20% compared to bromophenyl derivatives .
Biological Activity
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, also known as (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate, is a carbamate derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and a bromophenyl moiety, contribute to its biological activity and potential applications in drug development.
- Molecular Formula : C13H16BrN O2
- Molecular Weight : Approximately 300.19 g/mol
The presence of the bromine atom at the ortho position of the bromophenyl group enhances its reactivity and interaction with biological targets, making it a compound of interest in various studies.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities primarily through its interactions with specific enzymes and proteins. It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties. The compound's mechanism of action involves:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity.
- Receptor Binding : The bromophenyl group may engage in non-covalent interactions with receptor sites, modulating their activity and downstream signaling pathways.
Applications in Medicinal Chemistry
The compound is utilized as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs. It has been studied for its potential in treating various diseases, particularly neurological disorders and cancers .
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
Table 1: Summary of Biological Assays Involving this compound
| Study Reference | Biological Activity | Assay Type | IC50 Value |
|---|---|---|---|
| Antiproliferative | Cell Line | 0.56 µM | |
| Enzyme Inhibition | Enzyme Assay | Not Specified | |
| Receptor Modulation | Binding Assay | Not Specified |
The data indicates that the compound demonstrates significant antiproliferative activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of related carbamate derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxic effects against human leukemia cell lines. The presence of the bromophenyl moiety was linked to increased receptor binding affinity and subsequent biological activity .
Example Case Study
A study evaluated the effects of various carbamate derivatives on tubulin polymerization. Among these derivatives, those containing a bromophenyl group showed improved inhibition compared to their non-brominated counterparts, highlighting the importance of structural modifications for enhancing biological activity .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT, 12h | 85–92 | |
| Workup | Column chromatography (SiO₂, 8:2 hexane:EtOAc) | 90–95 |
Advanced Question: How can stereochemical outcomes be controlled during the synthesis of Boc-protected derivatives?
Methodological Answer:
Diastereoselective synthesis requires chiral auxiliaries or catalysts. For example:
- Chiral Resolution : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity during carbamate formation .
- Crystallographic Analysis : Confirm stereochemistry via X-ray diffraction. For example, Das et al. (2016) resolved hydrogen-bonding patterns in carbamate crystals to assign configurations .
- Challenges :
- Racemization risk during Boc deprotection. Mitigate by using mild acids (e.g., TFA/DCM at 0°C) .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirm Boc carbonyl at δ 155–160 ppm .
- MS : ESI-MS typically shows [M+H]⁺ at m/z 328.1 (C₁₃H₁₈BrNO₂⁺) .
- IR : N-H stretch (~3350 cm⁻¹) and C=O stretch (~1690 cm⁻¹) .
Advanced Question: What challenges arise in crystallographic refinement of tert-butyl carbamates, and how are they addressed?
Methodological Answer:
- Disorder in tert-Butyl Groups : Common due to rotational flexibility. Mitigate by:
- Hydrogen Bonding : Carbamates often form N-H···O=C networks. Das et al. (2016) resolved these interactions via Hirshfeld surface analysis to validate packing motifs .
Q. Table 2: Crystallographic Data from Representative Studies
| Parameter | Value (Das et al., 2016) | SHELXL Refinement |
|---|---|---|
| Space Group | P2₁/c | P1̄ |
| R-factor | 0.045 | 0.032 |
| Displacement Parameters (Ų) | 0.02–0.05 | 0.01–0.03 |
Advanced Question: How to resolve contradictions in reported reaction yields for Boc-protected intermediates?
Methodological Answer:
Discrepancies often stem from:
- Solvent Polarity : Higher yields in THF vs. DCM due to improved Boc anhydride solubility .
- Catalyst Loading : DMAP (5 mol%) vs. no catalyst (<60% yield) .
- Workflow : Compare protocols using kinetic vs. thermodynamic control. For example, slow addition of Boc₂O minimizes side reactions .
Recommendation : Reproduce conditions from multiple sources (e.g., ) and validate via LC-MS.
Advanced Question: What computational methods predict the reactivity of tert-butyl carbamates in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model transition states for Boc deprotection. Key parameters include:
- Activation energy for acidolysis (TFA vs. HCl/dioxane) .
- Solvent effects (PCM model) on reaction kinetics .
- Molecular Dynamics (MD) : Simulate carbamate stability in protic solvents (e.g., methanol) to predict hydrolysis rates .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
